5-(4-Phenylmethoxybutyl)morpholin-3-one
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Overview
Description
(S)-5-(4-(Benzyloxy)butyl)morpholin-3-one is a chemical compound that belongs to the class of morpholinones It is characterized by the presence of a benzyloxy group attached to a butyl chain, which is further connected to a morpholinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-(4-(Benzyloxy)butyl)morpholin-3-one typically involves multiple steps. One common method includes the reaction of a benzyloxybutyl halide with a morpholinone derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This could involve the use of more efficient catalysts, continuous flow reactors, and automated processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-5-(4-(Benzyloxy)butyl)morpholin-3-one can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde or benzoic acid derivative.
Reduction: The morpholinone ring can be reduced to form a morpholine derivative.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid, while reduction of the morpholinone ring can produce a morpholine derivative.
Scientific Research Applications
(S)-5-(4-(Benzyloxy)butyl)morpholin-3-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-5-(4-(Benzyloxy)butyl)morpholin-3-one involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
4-(4-Aminophenyl)-3-morpholinone: This compound has a similar morpholinone ring but with an aminophenyl group instead of a benzyloxybutyl group.
6-[a-(2-ethoxyphenoxy)benzyl]morpholin-3-one: Another morpholinone derivative with an ethoxyphenoxybenzyl group.
Uniqueness
(S)-5-(4-(Benzyloxy)butyl)morpholin-3-one is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the benzyloxybutyl group allows for unique interactions with molecular targets, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
5-(4-phenylmethoxybutyl)morpholin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c17-15-12-19-11-14(16-15)8-4-5-9-18-10-13-6-2-1-3-7-13/h1-3,6-7,14H,4-5,8-12H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPMDOMUIUAIJHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)CO1)CCCCOCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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